Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.31 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-12(5-8-14)13-6-9-16-12/h13H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a solid at ambient temperature . The compound should be stored at ambient temperature .Scientific Research Applications
Pharmacology Research
In pharmacology, this compound is utilized for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, which includes a spirocyclic ring system, is often found in molecules with significant biological activity. The tert-butyl group can be used to improve the lipophilicity of a molecule, potentially increasing its ability to cross cell membranes .
Organic Synthesis
As an intermediate in organic synthesis, Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is valuable for constructing complex molecular architectures. Its spirocyclic framework is particularly useful in the synthesis of natural products and other cyclic compounds. The presence of both amine and ester functional groups allows for a variety of chemical transformations .
Medicinal Chemistry
In medicinal chemistry, this compound’s diazaspiro structure is advantageous for creating conformationally restricted analogs of biologically active compounds. This can lead to the development of new drugs with improved specificity and reduced side effects. It’s also used in the design of drug-like molecules for high-throughput screening campaigns .
Chemical Engineering
In the field of chemical engineering, this compound can be used in process optimization studies. Its stability under different conditions makes it a suitable candidate for studying reaction kinetics and thermodynamics. Additionally, it can be used in the development of new synthetic pathways for industrial-scale chemical production .
Biotechnology Research
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate may find applications in biotechnology research, particularly in the area of protein engineering and proteomics. The compound could be used as a linker or a scaffold in the design of novel enzymes or as a probe in the study of protein interactions .
Environmental Applications
While direct applications in environmental science are not extensively documented, compounds like Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate could be used in environmental remediation research. For instance, they might be involved in the synthesis of materials that can capture pollutants or serve as models for studying the environmental fate of similar organic compounds .
Safety and Hazards
The safety information for Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-12(5-8-14)13-6-9-16-12/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTKSZCFMRRXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate | |
CAS RN |
886360-95-8 |
Source
|
Record name | tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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